molecular formula C13H16O6 B10820750 Banksialactone A

Banksialactone A

Cat. No.: B10820750
M. Wt: 268.26 g/mol
InChI Key: FQHKKOGWSXLRAC-UHFFFAOYSA-N
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Description

Banksialactone A is a secondary metabolite isolated from the Australian fungus Aspergillus banksianus. It belongs to the class of isochromanones, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The isolation of Banksialactone A involves the cultivation of Aspergillus banksianus under specific conditions that promote the production of secondary metabolites. The compound is then extracted and purified using chromatographic techniques. The structure of this compound is confirmed through NMR spectroscopic data analysis and other advanced techniques .

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale fermentation of Aspergillus banksianus.

Chemical Reactions Analysis

Types of Reactions

Banksialactone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed

The major products formed from the reactions of this compound include derivatives with enhanced biological activities. These derivatives are often tested for their cytotoxic, antibacterial, and antifungal properties .

Mechanism of Action

The mechanism of action of Banksialactone A involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by modulating the activity of enzymes and other proteins involved in cellular processes. Detailed studies are ongoing to elucidate the exact molecular targets and pathways affected by this compound .

Comparison with Similar Compounds

Properties

IUPAC Name

3,8-dihydroxy-3-(hydroxymethyl)-6-methoxy-4,5-dimethyl-4H-isochromen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O6/c1-6-9(18-3)4-8(15)11-10(6)7(2)13(17,5-14)19-12(11)16/h4,7,14-15,17H,5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHKKOGWSXLRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C(=CC(=C2C)OC)O)C(=O)OC1(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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